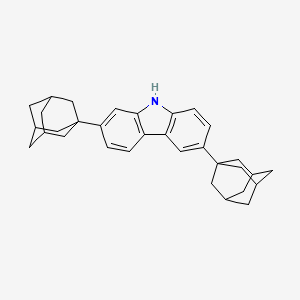![molecular formula C14H13FN2O3S B13343522 4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride CAS No. 19188-70-6](/img/structure/B13343522.png)
4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound known for its significant role in various chemical and biological applications. This compound is characterized by the presence of an acetamido group, an aminophenyl group, and a sulfonyl fluoride group, making it a versatile molecule in synthetic chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-aminophenylacetic acid with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The aminophenyl group can undergo oxidation to form nitro derivatives or reduction to form more reactive amines.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include substituted sulfonamides, nitro derivatives, and various amine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition, particularly serine proteases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride exerts its effects involves the covalent modification of target enzymes. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in the active site of enzymes, forming a stable sulfonyl-enzyme derivative. This modification inhibits the enzyme’s activity, making it a valuable tool in studying enzyme function and inhibition.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another sulfonyl fluoride compound used as a serine protease inhibitor.
Diisopropylfluorophosphate (DFP): A potent inhibitor of serine proteases with similar inhibition constants.
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Known for its lower toxicity and improved solubility compared to PMSF and DFP.
Uniqueness
4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and biological applications. Its ability to form stable enzyme-inhibitor complexes makes it particularly valuable in biochemical research.
Properties
CAS No. |
19188-70-6 |
|---|---|
Molecular Formula |
C14H13FN2O3S |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
4-[[2-(3-aminophenyl)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H13FN2O3S/c15-21(19,20)13-6-4-12(5-7-13)17-14(18)9-10-2-1-3-11(16)8-10/h1-8H,9,16H2,(H,17,18) |
InChI Key |
XDLUQOQZYRVJSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


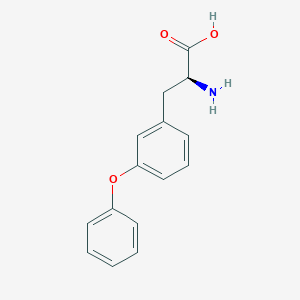
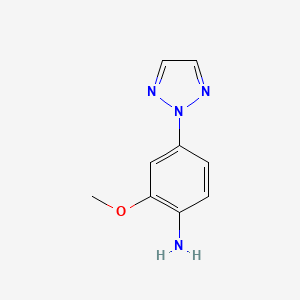
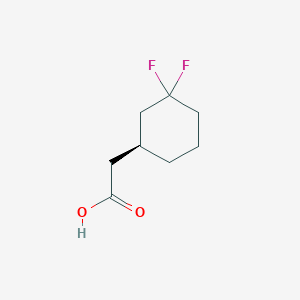

![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
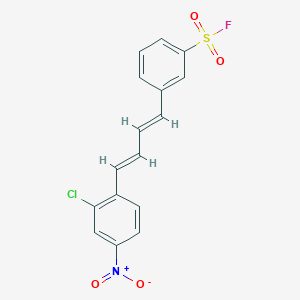
![N~2~-Acetyl-N~2~-{3-borono-5-[(propan-2-yl)carbamoyl]phenyl}-N-cyclohexylvalinamide](/img/structure/B13343481.png)
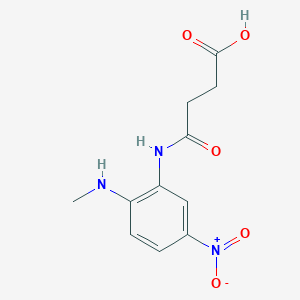
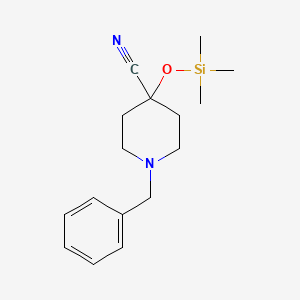

![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
